3-Iodopicolinic acid
Description
Overview of Halogenated Picolinic Acid Analogues in Medicinal and Organic Chemistry
Halogenated picolinic acid analogues are a prominent subgroup of picolinic acid derivatives, distinguished by the incorporation of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine (B92270) ring. This halogenation significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can modulate its biological activity and reactivity. vulcanchem.com
In medicinal chemistry, halogenated picolinic acids are crucial building blocks for the synthesis of complex bioactive molecules. vulcanchem.com The introduction of halogens can enhance the binding affinity of a drug candidate to its biological target, improve its metabolic stability, and consequently, its therapeutic efficacy. vulcanchem.com For example, derivatives of picolinic acid have been investigated for their potential in treating a variety of diseases, including cancer, inflammatory disorders, and infections. ontosight.ainih.govvulcanchem.compensoft.netontosight.ai The asymmetric distribution of electron density in halogenated picolinic acids makes them particularly valuable in designing specific enzyme inhibitors and receptor modulators. vulcanchem.com
In the realm of organic chemistry, halogenated picolinic acids serve as versatile intermediates in a multitude of synthetic transformations. The halogen atoms act as useful handles for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the construction of complex molecular architectures. For instance, 3-bromo-6-fluoropicolinic acid is utilized in amide coupling, esterification, and metal-catalyzed cross-coupling reactions. vulcanchem.com Furthermore, the presence of different halogens on the same picolinic acid scaffold, as seen in 3-bromo-4-iodopicolinic acid, offers opportunities for selective and sequential functionalization. vulcanchem.com The development of synthetic methods for preparing halogen analogs of picolinic acid derivatives, such as those related to the herbicide picloram, highlights their importance in agrochemical research. google.com
Historical Context of Iodo-Substituted Heterocycles in Synthetic Strategies
The use of iodo-substituted heterocycles in synthetic organic chemistry has a rich history, driven by the unique reactivity of the carbon-iodine bond. Iodine, being the largest and least electronegative of the common halogens, forms a relatively weak and highly polarizable bond with carbon. This characteristic makes iodo-substituted heterocycles excellent electrophiles and highly reactive substrates in a variety of transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Historically, the development of organoiodine chemistry has been instrumental in advancing the synthesis of complex heterocyclic frameworks. Hypervalent iodine reagents, for instance, have emerged as powerful tools for the synthesis and functionalization of heterocycles. dovepress.com These reagents, such as iodosylarenes and [bis(acyloxy)iodo]arenes, have been widely employed as oxidizing agents in a range of synthetic applications. dovepress.com
The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century further solidified the importance of iodo-substituted heterocycles. These compounds proved to be superior coupling partners in many reactions compared to their bromo and chloro counterparts, often reacting under milder conditions and with higher efficiency. This has been particularly significant in the synthesis of natural products and pharmaceuticals containing heterocyclic motifs.
More recently, strategies involving halogen-induced controllable cyclizations have showcased the utility of iodine in constructing diverse heterocyclic systems. mdpi.com For example, the selective synthesis of iodo-substituted isochromene derivatives can be achieved through the iodocyclization of appropriate precursors. mdpi.com These historical and ongoing developments underscore the enduring value of iodo-substituted heterocycles as key intermediates in the ever-evolving landscape of synthetic chemistry. acs.orgamazonaws.comresearchgate.netbhu.ac.in
Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSOUHMLHTKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460229 | |
| Record name | 3-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73841-32-4 | |
| Record name | 3-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodopicolinic Acid and Its Precursors
Direct Iodination Strategies for Picolinic Acid
Directly introducing an iodine atom onto the picolinic acid ring presents challenges due to the electronic nature of the pyridine (B92270) system. The pyridine ring is inherently electron-deficient, making it less susceptible to standard electrophilic aromatic substitution reactions compared to benzene. gcwgandhinagar.com Furthermore, the carboxylic acid group at the 2-position acts as a deactivating group, further hindering the reaction. acs.org The acidic conditions often employed for electrophilic halogenation can also lead to the protonation of the pyridine nitrogen, creating a pyridinium (B92312) ion that is even more deactivated. gcwgandhinagar.com Despite these difficulties, specific methods have been developed to achieve direct iodination.
Overcoming the low reactivity of the pyridine ring in picolinic acid towards electrophiles requires enhanced reactivity of the iodinating agent or activation of the substrate. Direct iodination with molecular iodine (I₂) is generally ineffective due to its weak electrophilicity and the formation of hydroiodic acid (HI), which can cause side reactions. derpharmachemica.com Therefore, activation is necessary.
One effective strategy involves the metallation of the pyridine ring, which dramatically increases its nucleophilicity. The treatment of pyridinecarboxylic acids, including picolinic acid, with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) generates lithiated intermediates. These organolithium species are highly reactive and can be quenched with an iodine solution to afford the corresponding iodo-substituted picolinic acids in good yields. derpharmachemica.com This approach circumvents the issue of ring deactivation by transforming the C-H bond into a much more reactive carbon-lithium bond prior to introducing the electrophile.
Table 1: Directed Ortho-Metallation and Iodination of Picolinic Acid
| Substrate | Reagents | Product | Yield | Reference |
| Picolinic acid | 1. 3 equiv. LiTMP in THF2. I₂ in THF | 3-Iodopicolinic acid | Good | derpharmachemica.com |
LiTMP = Lithium 2,2,6,6-tetramethylpiperidide; THF = Tetrahydrofuran
The position of iodination on the pyridine ring is a critical aspect of the synthesis. In picolinic acid, the carboxyl group directs incoming electrophiles, while the ring nitrogen strongly influences the electronic distribution. Electrophilic attack on pyridine is generally disfavored at the 2- and 4-positions due to the destabilization of the cationic intermediate by the adjacent electron-withdrawing nitrogen atom. gcwgandhinagar.com Consequently, substitution, when it occurs, is favored at the 3- and 5-positions.
For picolinic acid (pyridine-2-carboxylic acid), the 3-position is electronically favored for electrophilic attack. However, the deactivating nature of the carboxyl group makes direct substitution difficult without methods like the aforementioned metallation. In radical-based C-H iodination protocols, which have been developed for various pyridine derivatives, a mixture of C3 and C5 iodination is often observed. nih.gov The precise control to achieve exclusively 3-iodination often necessitates multi-step approaches or carefully controlled directed metallation strategies.
Electrophilic Aromatic Substitution Approaches
Multi-Step Synthesis from Substituted Pyridines
Multi-step syntheses provide an alternative and often more reliable means of preparing this compound. These routes begin with pyridine derivatives that are already substituted at the desired positions, followed by chemical transformations to introduce the required functional groups.
Halogen exchange, particularly the Finkelstein reaction, is a common method for synthesizing iodoalkanes from other alkyl halides. wikipedia.org However, applying this SN2 reaction to aryl halides, including halopyridines, is challenging because the carbon-halogen bond has significant double-bond character, and the geometry is unfavorable for backside attack.
The so-called "aromatic Finkelstein reaction" can be accomplished but typically requires metal catalysis. wikipedia.org Copper(I) iodide, often in combination with diamine ligands, has been shown to catalyze the exchange of aryl bromides and chlorides for iodides. wikipedia.org This process allows for the conversion of a more readily available starting material, such as 3-bromopicolinic acid or 3-chloropicolinic acid, into the target this compound. The reaction is driven by the use of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dioxane. wikipedia.org
Table 2: Copper-Catalyzed Aromatic Halogen Exchange
| Starting Material | Reagents | Product | Yield | Reference |
| Aryl Bromide | NaI, CuI (5 mol%), Diamine ligand (10 mol%), Dioxane, 110 °C | Aryl Iodide | 98% | |
| Aryl Chloride | NaI, CuI (5 mol%), Diamine ligand (10 mol%), Dioxane, 110 °C | Aryl Iodide | Slow reaction |
Note: Data represents a general system for aryl halides and illustrates the feasibility of the transformation.
An alternative multi-step strategy involves introducing the carboxylic acid group onto a pyridine ring that already contains the iodine atom at the 3-position. The synthesis would commence with 3-iodopyridine (B74083) as the precursor.
This transformation is typically achieved through the formation of an organometallic intermediate followed by quenching with carbon dioxide. The common methods include:
Grignard Reaction : Conversion of 3-iodopyridine to its Grignard reagent (3-pyridylmagnesium iodide) is challenging due to the reactivity of the pyridine ring but can be achieved under specific conditions. Subsequent reaction with solid CO₂ (dry ice) followed by acidic workup yields this compound.
Lithiation : Reaction of 3-iodopyridine with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can lead to lithium-halogen exchange, forming 3-lithiopyridine. This intermediate is then carboxylated by bubbling CO₂ gas through the solution or by adding crushed dry ice.
This retrosynthetic approach is advantageous if 3-iodopyridine is a more accessible starting material than picolinic acid or other substituted picolinic acids.
Routes Involving Halogen Exchange Reactions
Preparation via Picolinic Acid N-Oxide Intermediates
The formation of an N-oxide is a powerful strategy in pyridine chemistry to alter the electronic properties of the ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and to a lesser extent, the 2-position. umsl.edu
While direct iodination of picolinic acid N-oxide would preferentially occur at the 4-position, the N-oxide intermediate can be used in more complex, regioselective syntheses. umsl.edunih.gov For instance, a synthetic sequence might involve the preparation of picolinic acid N-oxide, followed by a series of steps to introduce the iodine at the 3-position, and concluding with the deoxygenation of the N-oxide group (e.g., using PCl₃ or H₂/Pd) to yield this compound. A concise, regiospecific synthesis of this compound involving its N-oxide has been reported, highlighting the utility of this intermediate. lookchem.com This approach is particularly useful for constructing highly substituted or complex pyridine derivatives. nih.gov
Nitration and Subsequent Reduction to Aminopicolinic Acids
A common route to introduce a nitrogen-based functional group at the 3-position of the picolinic acid scaffold is through electrophilic nitration. This process typically involves treating picolinic acid with a strong nitrating agent.
Nitration: The nitration of picolinic acid can be achieved using a mixture of sulfuric acid and fuming nitric acid. umsl.edu The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen directs the incoming nitro group primarily to the 3-position. In some procedures, the nitration is performed on picolinic acid N-oxide to influence the regioselectivity. umsl.edu For instance, the nitration of picolinic acid N-oxide with a mixture of sulfuric and fuming nitric acid can yield 4-nitropicolinic acid N-oxide, demonstrating how the N-oxide group can alter the substitution pattern. umsl.edu However, for the synthesis of the 3-substituted isomer, direct nitration of picolinic acid is a viable pathway. vulcanchem.com
Reduction: Following nitration, the resulting 3-nitropicolinic acid is converted to 3-aminopicolinic acid via reduction. This transformation is a critical step in forming the necessary precursor for the introduction of the iodo group. A widely used method for this reduction is catalytic hydrogenation. umsl.edu This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. umsl.edu The reaction efficiently reduces the nitro group to an amine without affecting the carboxylic acid or the pyridine ring.
| Step | Typical Reagents | Product | Reference |
| Nitration | Fuming HNO₃ / H₂SO₄ | 3-Nitropicolinic acid | umsl.eduvulcanchem.com |
| Reduction | H₂, Pd/C | 3-Aminopicolinic acid | umsl.edu |
Conversion of Amino to Iodo Functionality
The transformation of the 3-aminopicolinic acid into this compound is commonly accomplished through a Sandmeyer-type reaction. This classical method in aromatic chemistry allows for the replacement of an amino group with a variety of substituents, including iodine.
The process involves two main steps:
Diazotization: The 3-aminopicolinic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt.
Iodination: The resulting diazonium salt solution is then treated with an iodide salt, such as potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement by the iodide ion to form the final this compound. vulcanchem.com
This sequence provides a reliable method for introducing iodine at a specific position on the pyridine ring, a transformation that is often difficult to achieve through direct iodination due to regioselectivity issues.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and scalability. While classical methods are effective, catalytic approaches are increasingly explored for the synthesis of halogenated picolinic acids and their intermediates.
Role of Catalysts in Reaction Efficiency and Selectivity
Catalysts are crucial for enhancing reaction rates and directing the outcome of chemical transformations. In the context of synthesizing precursors for iodopicolinic acids, catalysts can be instrumental. For example, in the synthesis of 4-halopicolinates, dimethylformamide (DMF) has been shown to have a dramatic catalytic effect in the chlorination of picolinic acid with thionyl chloride. tandfonline.comresearchgate.net This catalytic action significantly accelerates the reaction, which would otherwise require harsh conditions and long reaction times. tandfonline.com
In related synthetic routes that could be adapted for this compound, palladium catalysts are essential for cross-coupling reactions. vulcanchem.com For instance, the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an organohalide, relies on palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ to facilitate the formation of carbon-carbon bonds. vulcanchem.comvulcanchem.com Similarly, the intramolecular Heck reaction, used to construct complex heterocyclic systems from precursors like iodopicolinic acid amides, is also a palladium-catalyzed process. nih.gov These examples underscore the power of catalysis to enable specific and efficient bond formations.
Large-Scale Preparation Considerations
Transitioning a synthetic route from a laboratory scale to large-scale industrial production presents numerous challenges, including reaction control, handling of reagents, and purification. An improved large-scale preparation of 4-iodopicolinic acid highlights some of these considerations, which are directly relevant to the 3-iodo isomer. tandfonline.comresearchgate.net
One major issue in scaling up was the problematic nature of the initial chlorination step, which involved refluxing in thionyl chloride for days and handling large volumes of gas. tandfonline.com The introduction of DMF as a catalyst resolved this, allowing the reaction to proceed efficiently at a lower temperature over 24 hours. tandfonline.com
Further considerations for large-scale synthesis include:
Reagent Addition: The method of reagent addition can be critical. For example, the inverse addition of an intermediate acid chloride to a methanol (B129727) solution was found to be necessary to ensure good product quality and avoid crystallization problems during scale-up. tandfonline.com
Work-up and Purification: Neutralization and extraction steps must be optimized for large volumes. In the synthesis of 4-iodopicolinic acid, partial neutralization of the reaction mixture was required to achieve a good yield. tandfonline.com Purification methods like recrystallization must be efficient and yield a product of high purity. tandfonline.com
Continuous Flow Processes: Modern approaches like continuous flow chemistry offer a safer and more efficient alternative for large-scale production. osti.gov This method allows for precise control over reaction parameters and can be more easily scaled, potentially offering a future direction for the manufacturing of compounds like this compound. osti.gov
| Challenge | Traditional Method Issue | Large-Scale Solution | Reference |
| Reaction Rate | Slow reaction requiring days at reflux. | Use of a DMF catalyst to accelerate the reaction. | tandfonline.com |
| Product Quality | Formation of impurities and crystallization issues. | Optimized addition protocol (inverse addition). | tandfonline.com |
| Yield | Sub-optimal yields on a larger scale. | Partial neutralization during work-up. | tandfonline.com |
| Safety & Handling | Handling large volumes of corrosive gases and reagents. | Continuous flow synthesis for better control and safety. | osti.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry to identify areas for improvement. acs.org
Prevention & Atom Economy: The principle of preventing waste is paramount. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used into the final product (atom economy). The Sandmeyer reaction, while effective, has poor atom economy because it uses stoichiometric amounts of acid and sodium nitrite and generates salts as byproducts.
Less Hazardous Chemical Syntheses: The nitration step uses concentrated sulfuric and fuming nitric acids, which are highly corrosive and hazardous. mlsu.ac.in Diazonium salts formed during the Sandmeyer reaction can be unstable and potentially explosive if not handled at low temperatures. Developing routes that avoid these reagents would be a significant green improvement.
Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The reliance on stoichiometric reagents in nitration and diazotization is a major drawback of the traditional route. Exploring catalytic methods for direct C-H activation and iodination could offer a greener alternative.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. acs.org The described synthesis avoids complex protection/deprotection schemes, which aligns with this principle.
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. mlsu.ac.in The nitration and Sandmeyer reactions often require specific temperature controls (heating or cooling), consuming energy. The use of catalysts can help lower the energy requirements of reactions. tandfonline.com
Applying these principles suggests that future research into the synthesis of this compound should focus on developing catalytic and more atom-economical methods that avoid harsh reagents and minimize waste generation.
Reactivity and Reaction Mechanisms of 3 Iodopicolinic Acid
Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 3-iodopicolinic acid is susceptible to nucleophilic acyl substitution, a class of reactions pivotal for the synthesis of various derivatives. chemistrytalk.orgpressbooks.pub In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. chemistrytalk.org The general mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.publibretexts.org This is followed by the departure of the leaving group, reforming the carbonyl double bond. libretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide.
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. byjus.commasterorganicchemistry.comchemguide.co.uk The reaction equilibrium can be shifted towards the ester by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst yields methyl 3-iodopicolinate.
Amidation: The formation of amides from this compound typically involves a two-step process. libretexts.org First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride. libretexts.org This activated intermediate then readily reacts with ammonia (B1221849) or a primary or secondary amine to produce the corresponding amide. libretexts.orgnih.gov Direct reaction of the carboxylic acid with an amine is also possible but often requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction. libretexts.org
Table 1: Examples of Esterification and Amidation of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol | Methyl 3-iodopicolinate lookchem.com | Esterification |
| This compound | N-alkylanilines | N-alkyl-N-phenylpicolinamides nih.gov | Amidation |
Formation of Acid Halides and Anhydrides
Acid Halides: The conversion of this compound to an acid halide, such as 3-iodopicolinoyl chloride, significantly increases its reactivity towards nucleophiles. qorganica.comlibretexts.org This transformation is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). qorganica.comlibretexts.orglibretexts.org The reaction proceeds via an intermediate that is highly susceptible to attack by the chloride ion. qorganica.com Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.orglibretexts.org
Acid Anhydrides: Acid anhydrides of this compound can be synthesized, although they are generally less reactive than the corresponding acid halides. allen.in A common laboratory method involves the reaction of an acid chloride with a carboxylate salt. libretexts.orguomustansiriyah.edu.iq For example, reacting 3-iodopicolinoyl chloride with the sodium salt of this compound would yield the symmetric anhydride. Symmetrical anhydrides can also be formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). allen.insalempress.com
Table 2: Reagents for the Formation of Acid Halides and Anhydrides from this compound
| Desired Product | Reagent |
|---|---|
| 3-Iodopicolinoyl chloride | Thionyl chloride (SOCl₂) qorganica.comlibretexts.org |
| 3-Iodopicolinoyl bromide | Phosphorus tribromide (PBr₃) libretexts.org |
| 3-Iodopicolinic anhydride | Phosphorus pentoxide (P₄O₁₀) allen.insalempress.com |
Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqgcwgandhinagar.com Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. uoanbar.edu.iqgcwgandhinagar.com
Nucleophilic Aromatic Substitution (SNAr) at the Iodinated Position
The iodine atom at the 3-position of the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.publibretexts.org This reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group and the ring nitrogen, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org The rate of substitution is dependent on the strength of the nucleophile and the reaction conditions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult and requires harsh reaction conditions. uoanbar.edu.iqgcwgandhinagar.comwikipedia.org The nitrogen atom and the carboxylic acid group are both deactivating, making the ring less nucleophilic. uoanbar.edu.iqgcwgandhinagar.com If substitution does occur, it is predicted to take place at the C-5 position, which is meta to the deactivating carboxylic acid group and the nitrogen atom. vulcanchem.com
Table 3: Predicted Reactivity of this compound in Aromatic Substitution Reactions
| Reaction Type | Position of Attack | Influencing Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-3 (Iodinated position) | Electron-withdrawing carboxylic acid and nitrogen atom stabilize the intermediate. pressbooks.publibretexts.org |
| Electrophilic Aromatic Substitution | C-5 | Deactivating effect of the nitrogen atom and carboxylic acid group. uoanbar.edu.iqgcwgandhinagar.comvulcanchem.com |
Cross-Coupling Reactions Involving the C-I Bond
The carbon-iodine bond in this compound provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed. wikipedia.orgresearchgate.net
In a typical cross-coupling cycle, the catalyst (e.g., a palladium complex) undergoes oxidative addition with the C-I bond of this compound. wikipedia.org This is followed by transmetalation with a suitable organometallic reagent (in Suzuki and Negishi couplings) or coordination of an alkene or alkyne (in Heck and Sonogashira couplings). The final step is reductive elimination, which forms the new bond and regenerates the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these transformations.
Table 4: Common Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) |
|---|---|---|
| Suzuki Coupling | Organoboron reagent | Palladium catalyst, base |
| Heck Coupling | Alkene | Palladium catalyst, base |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, copper co-catalyst, base researchgate.net |
| Negishi Coupling | Organozinc reagent | Palladium or Nickel catalyst |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, base |
Heck Reaction Applications in Complex Molecule Synthesis
The Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, is a powerful tool in organic synthesis. organic-chemistry.org While specific examples detailing the use of this compound in complex molecule synthesis via the Heck reaction are not prevalent in the provided search results, the general principles of the reaction can be applied. The reactivity of the aryl iodide in this compound makes it a suitable substrate for this transformation.
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The reaction is often carried out in the presence of a base and a phosphine (B1218219) ligand. organic-chemistry.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. organic-chemistry.orgmdpi.com For instance, palladacycle phosphine mono-ylide complexes have been shown to be efficient catalysts for the Mizoroki-Heck reaction of aryl bromides and chlorides. organic-chemistry.org
The intramolecular Heck reaction, in particular, offers advantages in constructing complex cyclic and polycyclic structures due to favorable entropic factors and improved regioselectivity and stereoselectivity. libretexts.org Given the structure of this compound, it could potentially be utilized in intramolecular Heck reactions to synthesize fused heterocyclic systems.
A representative table of conditions for Heck reactions is provided below, although these are general and not specific to this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | PPh₃ | NaOAc | MeCN | Room Temp | mdpi.com |
| Pd(OAc)₂ | --- | NaOAc | TBAB | Not specified | mdpi.com |
| Pd(L-proline)₂ | --- | --- | Water | Microwave | organic-chemistry.org |
| Palladacycle | Phosphine mono-ylide | --- | --- | 130 | organic-chemistry.org |
Suzuki-Miyaura Coupling and Related Processes
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, creating biaryls, styrenes, and conjugated systems. libretexts.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
This compound, with its aryl iodide moiety, is a suitable electrophile for Suzuki-Miyaura coupling reactions. The reactivity of organohalides in this reaction generally follows the trend: I > Br > Cl. wikipedia.org This high reactivity of the C-I bond allows for coupling under relatively mild conditions. The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate. nih.gov
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. beilstein-journals.org For challenging substrates, including nitrogen-rich heterocycles, specialized ligands like SPhos and XPhos have been shown to be effective. nih.gov
Below is a table summarizing general conditions for Suzuki-Miyaura coupling reactions.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Aryl Halide | Arylboronic acid | Pd₂(dba)₃ | (t-Bu)₃PHBF₄ | CsF | THF | Room Temp | beilstein-journals.org |
| 3-Chloroindazole | Phenylboronic acid | Pd source | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |
| Aryl Halide | Boronic acid | P1 precatalyst | --- | K₃PO₄ | Dioxane/H₂O | 60 | nih.gov |
Sonogashira Coupling for Ethynyl Linkages
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions, such as room temperature and with a mild base. wikipedia.org
This compound is an excellent substrate for Sonogashira coupling due to the high reactivity of the carbon-iodine bond. wikipedia.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which then acts as the activated species for the coupling. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org
A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. libretexts.org The choice of solvent can also play a significant role; for instance, DMSO has been shown to be a beneficial solvent in certain problematic Sonogashira couplings. scielo.org.mx
The following table presents examples of Sonogashira coupling reactions, highlighting the reactants and conditions used.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Iodobenzene | Acetylene | Pd(Ph₃)₄Cl₂ | CuI | Amine | Not specified | Room Temp | libretexts.org |
| 2,5-diiodo-N-morpholinebenzamide | 4-ethynylanisole | Pd₂(dba)₃ | --- | --- | DMSO | Not specified | scielo.org.mx |
| Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ | CuI | Pr₂NH | DMSO | 45 | scielo.org.mx |
Metal-Mediated Transformations
Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. nih.govresearchgate.netorientjchem.org The picolinic acid moiety in this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. orientjchem.org This chelation results in the formation of a stable five-membered ring.
The coordination of this compound to metal ions can lead to the formation of metal-organic frameworks (MOFs) and coordination polymers. vulcanchem.commdpi.com The iodine atom can also participate in coordination with certain transition metals. vulcanchem.com The resulting metal complexes can exhibit diverse geometries, such as octahedral or distorted octahedral, depending on the metal ion and other coordinating ligands. orientjchem.org The coordination environment significantly influences the physical and chemical properties of the resulting complex, including its stability, solubility, and reactivity. redalyc.orgresearchgate.net
The coordination of a metal ion to the picolinic acid moiety of this compound can significantly influence the reactivity of the molecule. Metal ions are Lewis acids and can alter the electron density distribution within the ligand upon coordination. This can affect the reactivity of both the carboxylic acid group and the pyridine ring.
Coordination Chemistry and Ligand Properties
Radical Reactions and Mechanistic Pathways
Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of three phases: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.com Initiation involves the formation of a radical species, often induced by heat, light, or a catalyst. lumenlearning.com Propagation steps involve the reaction of a radical with a stable molecule to generate a new radical, continuing the chain. lumenlearning.com Termination occurs when two radicals combine to form a stable, non-radical product. lumenlearning.com
While specific studies on the radical reactions of this compound are not detailed in the provided search results, the carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form an aryl radical. This aryl radical could then participate in various radical-mediated transformations. For instance, it could undergo addition to π systems or abstraction of an atom from another molecule. nptel.ac.in
The prediction of radical reaction pathways can be complex due to the high reactivity and potential for multiple competing pathways. arxiv.org Computational methods are increasingly being used to predict and understand the mechanisms of radical reactions. researchgate.net The presence of metal ions can also influence radical reactions, sometimes acting as initiators or participating in single-electron transfer (SET) processes. mdpi.com
The table below outlines the general steps in a radical chain reaction.
| Phase | Description | Example | Reference |
| Initiation | Formation of initial radical species, often requiring energy input. | Homolytic cleavage of a halogen molecule (e.g., Cl₂) by light or heat. | lumenlearning.commasterorganicchemistry.com |
| Propagation | A radical reacts with a stable molecule to form a new product and a new radical, continuing the chain. | A chlorine radical abstracts a hydrogen from methane (B114726) to form HCl and a methyl radical. | lumenlearning.commasterorganicchemistry.com |
| Termination | Two radical species react with each other to form a stable, non-radical product, ending the chain. | Two methyl radicals combine to form ethane. | lumenlearning.commasterorganicchemistry.com |
Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is a fundamental step in which a single electron is moved from one chemical species to another, generating radical ions. researchgate.net In the context of this compound, SET processes are crucial for initiating reactions by creating highly reactive open-shell intermediates. researchgate.net These processes can be induced thermally or, more commonly, through photochemical means. nih.gov
The susceptibility of a molecule to engage in SET is governed by its reduction or oxidation potential. For this compound, two primary pathways for SET are plausible, depending on the reaction conditions and the nature of other reagents present:
Oxidative SET from the Carboxylate: The carboxylate form of this compound can undergo oxidation via SET, where it donates an electron to a suitable acceptor (like an excited photocatalyst). This process forms an acyloxy radical. This intermediate is typically unstable and undergoes rapid decarboxylation (loss of CO₂) to generate a 3-iodo-2-pyridyl radical. This decarboxylative pathway is a common strategy in modern synthetic chemistry for generating aryl radicals from abundant carboxylic acids. nih.govchemrxiv.org
Reductive SET to the Aryl Iodide: The molecule can accept an electron from a potent electron donor (such as a reduced photocatalyst). The electron typically enters the lowest unoccupied molecular orbital (LUMO) of the π-system of the pyridine ring. This results in the formation of a radical anion. researchgate.net Aryl halide radical anions are known to be transient species that rapidly undergo fragmentation through the cleavage of the carbon-halogen bond. researchgate.netbeilstein-journals.org In this case, the C-I bond breaks to release an iodide anion and the same 3-carboxy-2-pyridyl radical.
The specific pathway that dominates is highly dependent on the reaction system, particularly the redox potentials of the catalyst and any additives used. nih.gov Research into Frustrated Lewis Pairs (FLPs) has also highlighted that SET can occur between electron donors and acceptors, leading to the formation of radical ion pairs, a concept that expands the scope of main-group redox chemistry. nih.gov
The general mechanism for a SET-initiated decarboxylation is outlined below:
| Step | Description | Intermediate |
| 1. Activation | The carboxylic acid is deprotonated by a base to form the carboxylate. | 3-Iodopicolinate |
| 2. SET | The carboxylate transfers a single electron to an acceptor (e.g., an excited photocatalyst). | 3-Iodopicolinyloxy radical |
| 3. Decarboxylation | The unstable acyloxy radical rapidly loses a molecule of carbon dioxide. | 3-Iodo-2-pyridyl radical |
| 4. Further Reaction | The resulting aryl radical engages in subsequent bond-forming reactions. | Product |
These SET-generated radicals are central to the reactivity discussed in the following section on photoredox catalysis.
Photoredox Catalysis in C-I Bond Activation
Photoredox catalysis utilizes visible light to drive chemical reactions by leveraging the excited-state properties of a photocatalyst, which can act as both a potent oxidant and reductant. ethz.ch This methodology is exceptionally well-suited for activating the strong carbon-iodine (C-I) bond in molecules like this compound under mild conditions. mdpi.com The activation typically proceeds via the generation of radical intermediates through SET processes.
The activation of the C-I bond in this compound can be part of a broader synthetic transformation, such as a cross-coupling reaction. A common approach involves the synergistic use of a photocatalyst (often an iridium or ruthenium complex) and a co-catalyst, frequently a nickel complex. researchgate.netnih.gov
A plausible mechanism for a photoredox-catalyzed decarboxylative cross-coupling reaction involving this compound and an aryl halide is detailed below, merging principles from dual catalytic cycles. nih.govchemrxiv.org
Catalytic Cycle A: Photoredox Cycle
Excitation: The photocatalyst (e.g., Ir(III)) absorbs visible light and is promoted to a long-lived, high-energy excited state (*Ir(III)). nih.gov
SET Oxidation: The excited photocatalyst is a strong oxidant and accepts an electron from the deprotonated this compound (the carboxylate). This regenerates the ground-state photocatalyst in its reduced form (Ir(II)) and produces a 3-iodopicolinyloxy radical.
Decarboxylation: The acyloxy radical rapidly extrudes CO₂, forming a 3-iodo-2-pyridyl radical.
Catalytic Cycle B: Nickel Cross-Coupling Cycle
Oxidative Addition: A Ni(0) species, often generated in situ, undergoes oxidative addition into the C-X bond of a coupling partner (e.g., an aryl bromide), forming an Ar-Ni(II)-Br complex.
Radical Capture: This Ni(II) complex intercepts the 3-iodo-2-pyridyl radical generated from the photoredox cycle. This step forms a high-valent Ni(III) or Ni(IV) intermediate.
Reductive Elimination: The Ni(III/IV) intermediate undergoes reductive elimination, forging a new carbon-carbon bond between the two aryl fragments and regenerating a Ni(I) or Ni(II) species that can re-enter the catalytic cycle.
The table below summarizes the key components and their roles in such a dual catalytic system, based on established protocols for similar transformations. nih.govmdpi.com
| Component | Example | Function |
| Substrate | This compound | Radical Precursor |
| Coupling Partner | Aryl Bromide | Electrophile |
| Photocatalyst | fac-Ir(ppy)₃ | Light Harvester, SET Agent |
| Cross-Coupling Catalyst | NiCl₂·glyme | C-C Bond Formation |
| Ligand | dtbbpy | Stabilizes Ni catalyst |
| Base | K₂CO₃ | Deprotonates Carboxylic Acid |
| Solvent | DMSO | Reaction Medium |
| Energy Source | Blue LED Light | Excites Photocatalyst |
Alternatively, the C-I bond itself can be the site of activation without decarboxylation. In this scenario, the excited photocatalyst initiates a reductive quenching cycle. The reduced photocatalyst can then transfer an electron to this compound, leading to the cleavage of the C-I bond to form a 3-carboxy-2-pyridyl radical. This radical can then be used in various functionalization reactions, such as C-H arylations. torvergata.itmpg.de The choice between decarboxylation and direct C-I cleavage is influenced by the specific photocatalyst, additives, and reaction conditions employed.
Advanced Spectroscopic and Analytical Characterization in 3 Iodopicolinic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-Iodopicolinic acid, ¹H, ¹³C, and two-dimensional (2D) NMR techniques are employed to provide an unambiguous assignment of its structure.
The ¹H NMR spectrum of this compound provides distinct signals for the three protons on the pyridine (B92270) ring and the single proton of the carboxylic acid. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the reported chemical shifts offer a clear fingerprint of the molecule.
The pyridine ring contains three aromatic protons: H-4, H-5, and H-6. Their chemical shifts are influenced by the positions of the electron-withdrawing carboxylic acid group, the electronegative iodine atom, and the ring nitrogen atom.
The proton at the H-6 position is adjacent to the ring nitrogen, leading to significant deshielding and a shift to the furthest downfield region, assigned to the signal at 8.58 ppm (dd).
The proton at the H-4 position is deshielded by both the adjacent iodine atom and the carboxylic acid group at C-2, resulting in a downfield shift, assigned to the signal at 8.37 ppm (dd).
The H-5 proton, situated between two other carbon atoms, appears at a more upfield position of 7.28 ppm (dd).
The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield (>10 ppm) due to hydrogen bonding and its acidic nature. libretexts.org The reported spectrum shows a broad singlet (bs) at 6.79 ppm. This unusually low chemical shift might be influenced by experimental conditions such as concentration or trace amounts of water, but its broadness is characteristic of an exchangeable proton like that of a carboxylic acid.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 8.58 | dd |
| H-4 | 8.37 | dd |
| H-5 | 7.28 | dd |
| -COOH | 6.79 | bs |
| Data recorded in DMSO-d₆ at 250 MHz. |
While specific experimental data for the ¹³C NMR spectrum of this compound is not widely documented, the expected chemical shifts can be reliably predicted based on analogous structures and established spectral data for substituted pyridines and carboxylic acids. libretexts.orgoregonstate.edu The spectrum is expected to show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the carboxyl group.
Carboxyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear in the 165-185 ppm range. libretexts.orgoregonstate.edu
C-2 and C-3: These are quaternary carbons bonded to the electron-withdrawing carboxyl and iodo groups, respectively. The C-2 carbon, attached to the carboxyl group, would likely fall in the 148-152 ppm range. The C-3 carbon, directly bonded to iodine, experiences a significant shielding effect (the "heavy atom effect"), which would place its signal more upfield than an unsubstituted carbon, likely in the 90-100 ppm range.
Aromatic Carbons (C-4, C-5, C-6): These carbons will resonate in the typical aromatic region. C-6, being adjacent to the nitrogen, will be the most downfield of the CH carbons, expected around 150-155 ppm. C-4 is expected around 140-145 ppm, while C-5 would be the most shielded, appearing around 125-130 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | 165 - 185 | Carboxyl carbon, deshielded. |
| C-6 | 150 - 155 | Adjacent to ring nitrogen. |
| C-2 | 148 - 152 | Attached to -COOH group. |
| C-4 | 140 - 145 | Deshielded by adjacent groups. |
| C-5 | 125 - 130 | Shielded relative to other ring CH carbons. |
| C-3 | 90 - 100 | Attached to iodine (heavy atom shielding effect). |
To provide definitive and unambiguous assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between the protons on the pyridine ring. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions and validating the assignments made from the 1D spectrum. udel.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. magritek.compitt.edu It would definitively link the proton signals at 8.58, 8.37, and 7.28 ppm to their respective carbon atoms (C-6, C-4, and C-5), confirming the ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. pitt.edunih.gov It is particularly useful for identifying quaternary carbons. For instance, the carboxylic acid proton signal could show a correlation to the C-2 and C-3 carbons, while the H-4 proton would show correlations to C-2, C-3, and C-5, cementing the entire molecular framework.
¹³C NMR Spectral Assignments
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is characterized by contributions from the carboxylic acid group and the substituted pyridine ring.
Carboxylic Acid Vibrations: The carboxylic acid group gives rise to some of the most prominent bands in the IR spectrum. The O-H stretching vibration appears as a very broad and strong absorption, typically centered around 2500-3300 cm⁻¹, which often overlaps with C-H stretching bands. uc.pt The carbonyl (C=O) stretching vibration produces a very strong and sharp band, generally found in the region of 1680-1720 cm⁻¹ for aromatic carboxylic acids. magritek.com A C-O stretching vibration is also expected between 1210-1320 cm⁻¹. uc.pt
Pyridine Ring Modes: The pyridine ring has a set of characteristic vibrations. Aromatic C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. asianpubs.org The ring stretching vibrations (C=C and C=N stretching) result in several bands in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1400 cm⁻¹). libretexts.org
Certain vibrational bands are particularly useful for confirming the presence of the key functional groups in this compound.
Carboxyl Group Bands: As mentioned, the broad O-H stretch (2500-3300 cm⁻¹) and the intense C=O stretch (~1700 cm⁻¹) are highly diagnostic for the carboxylic acid functionality. Their presence and characteristic shape are strong indicators of the -COOH group.
Carbon-Iodine (C-I) Band: The C-I stretching vibration is a key diagnostic band for the halogen substituent. Due to the high mass of the iodine atom, this vibration occurs at a low frequency. For iodo-aromatic compounds, the C-I stretch typically appears in the 600-500 cm⁻¹ range in both IR and Raman spectra. spectroscopyonline.comorgchemboulder.com This band is often strong and provides direct evidence of the iodine atom's presence on the pyridine ring.
Interactive Data Table: Key Diagnostic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, Sharp |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium-Strong |
| Pyridine Ring | C-H stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | Ring stretch | 1400 - 1600 | Medium-Strong |
| Iodo Substituent | C-I stretch | 500 - 600 | Medium-Strong |
Vibrational Analysis of Carboxylic Acid and Pyridine Ring Modes
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.uk
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass. libretexts.org For this compound (C₆H₄INO₂), the theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of its constituent elements. algimed.com Experimental measurement of the molecular ion's mass-to-charge ratio using HRMS that closely matches this theoretical value serves to definitively confirm the molecular formula. savemyexams.com
Table 1: Theoretical Isotopic Masses for this compound (C₆H₄INO₂) Constituents
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.0000 |
| Hydrogen | ¹H | 1.0078 |
| Iodine | ¹²⁷I | 126.9045 |
| Nitrogen | ¹⁴N | 14.0031 |
| Oxygen | ¹⁶O | 15.9949 |
This table presents the exact masses of the most abundant isotopes used in the calculation of the theoretical monoisotopic mass of this compound.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. chemguide.co.uk For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, loss of 17 amu) and the entire carboxyl group (-COOH, loss of 45 amu). libretexts.org In the case of pyridine derivatives, fragmentation often involves cleavage of the bonds adjacent to the carboxyl group. arizona.edutandfonline.com The mass spectrum of this compound would be expected to show characteristic peaks corresponding to the loss of these functional groups, as well as fragments resulting from the cleavage of the pyridine ring and the loss of the iodine atom. The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure. msu.edu
The absorption of UV-Vis radiation by organic molecules is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uktanta.edu.eg In this compound, the pyridine ring and the carboxylic acid group constitute the primary chromophores. The UV-Vis spectrum of such compounds is characterized by absorption bands arising from π → π* and n → π* electronic transitions. shu.ac.uk The π → π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital and are typically of lower intensity. shu.ac.uk The presence of the iodine atom and the conjugated system of the pyridine ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). msu.edu For instance, studies on similar pyridine derivatives have shown absorption peaks in the UV region. researchgate.netresearchgate.net
The polarity of the solvent can influence the UV-Vis absorption spectrum of a compound. slideshare.net This phenomenon, known as solvatochromism, can cause a shift in the absorption maxima to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). tanta.edu.eg These shifts are due to differential solvation of the ground and excited electronic states of the molecule. nih.gov For example, polar solvents can stabilize the ground state of a molecule through dipole-dipole interactions or hydrogen bonding, leading to a change in the energy gap between the ground and excited states. nih.gov In the case of this compound, changing the solvent from non-polar to polar is expected to affect the positions of the n → π* and π → π* absorption bands. biointerfaceresearch.comscribd.com Specifically, n → π* transitions often exhibit a hypsochromic shift in polar solvents, while π → π* transitions may show a bathochromic shift. nih.gov
Table 2: Expected UV-Vis Spectral Shifts for this compound in Different Solvents
| Transition Type | Expected Shift in Polar Solvents | Rationale |
| n → π | Hypsochromic (Blue Shift) | Stabilization of the non-bonding orbitals in the ground state through interactions with polar solvent molecules. |
| π → π | Bathochromic (Red Shift) | Stabilization of the more polar excited state relative to the ground state by polar solvent molecules. |
This table outlines the anticipated shifts in the UV-Vis absorption maxima of this compound when the solvent polarity is increased.
Electronic Transitions and Absorption Maxima
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate an electron density map and, from that, a detailed model of the molecular structure. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org
For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the pyridine ring, the conformation of the carboxylic acid group, and the C-I bond length. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules and potential halogen bonding involving the iodine atom, which dictate the crystal packing. beilstein-journals.org Such data is crucial for understanding the supramolecular chemistry of the compound. rsc.org
Crystal Packing and Intermolecular Interactions
While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, its solid-state architecture can be predicted based on the well-documented behavior of related carboxylic acids and pyridine derivatives. The packing is expected to be dominated by strong intermolecular hydrogen bonds and potentially other non-covalent interactions.
The primary and most significant interaction anticipated in the crystal lattice of this compound is the formation of hydrogen-bonded dimers. Carboxylic acids commonly form cyclic dimers through two strong O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules. libretexts.orgrsc.org This robust supramolecular synthon creates a stable, centrosymmetric pair that typically serves as the fundamental building block for the extended crystal structure.
Bond Lengths and Angles Analysis
A definitive analysis of bond lengths and angles relies on experimental data from X-ray crystallography, which is currently unavailable for this compound. However, theoretical values and data from analogous structures provide a reliable estimation of its molecular geometry.
The molecule consists of a pyridine ring substituted with a carboxylic acid group at position 2 and an iodine atom at position 3. The pyridine ring is aromatic and planar. The carboxyl group attached to it also has a planar geometry due to the sp² hybridization of its carbon and oxygen atoms. libretexts.org A key feature in similar structures is the potential for a weak intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen, which can influence the conformation. researchgate.net
The bond lengths within the carboxyl group are expected to show characteristic values for a C=O double bond and a C-O single bond, although these can be influenced by the formation of intermolecular hydrogen-bonded dimers. libretexts.org The C-I bond length will be significantly longer than C-H or C-C bonds due to the large atomic radius of iodine. The bond angles around the sp² hybridized carbons of the pyridine ring are anticipated to be approximately 120°.
Table 1: Expected Bond Parameters for this compound (Note: These are generalized, theoretical values based on standard bond lengths and data from similar compounds, not experimental data for this compound.)
| Bond | Expected Bond Length (Å) | Bond Type |
| C=O | ~1.20 - 1.23 | Double |
| C-O (hydroxyl) | ~1.31 - 1.34 | Single |
| C-C (ring) | ~1.39 - 1.40 | Aromatic |
| C-N (ring) | ~1.33 - 1.34 | Aromatic |
| C-I | ~2.05 - 2.10 | Single |
| O-H | ~0.96 - 0.98 | Single |
| Atoms | Expected Bond Angle (°) | Hybridization |
| O=C-O | ~120 - 125 | sp² |
| C-C-N (ring) | ~120 | sp² |
| C-C-I (ring) | ~120 | sp² |
Computational and Theoretical Investigations of 3 Iodopicolinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are rooted in the principles of quantum mechanics and are used to compute the fundamental properties of molecules. rsc.org These methods are essential for understanding the electronic behavior that governs a molecule's reactivity and characteristics. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wave function. researchgate.net This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netacs.org DFT is used to determine key electronic properties and energetic information.
Detailed DFT studies specifically on 3-iodopicolinic acid are not extensively available in the reviewed literature. However, research on analogous compounds, such as 4-iodo-pyridine-2-carboxylic acid, provides insight into the types of data that can be obtained. For instance, a study on a manganese (II) complex containing 4-iodo-pyridine-2-carboxylic acid used DFT to calculate the HOMO-LUMO energy gap, which is crucial for assessing electronic transition properties and polarizability. researchgate.net In that study, the complex showed a significantly reduced energy gap of 2.15 eV, indicating enhanced electronic activity compared to the ligands alone. researchgate.net Similar calculations for this compound would elucidate its electronic characteristics.
DFT calculations typically yield data on frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (ΔE) are fundamental indicators of a molecule's reactivity. epstem.net A low HOMO-LUMO gap suggests that a molecule is more reactive and softer. mdpi.com Other parameters derived from DFT, such as electronegativity and chemical hardness, further describe the reactivity behavior of a molecule. epstem.net
Table 1: Representative Electronic Properties Calculated via DFT for a Related Iodinated Aromatic Acid This table presents hypothetical but representative data for this compound, based on findings for analogous compounds. researchgate.netmdpi.com
| Parameter | Description | Representative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.7 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity and stability. | 3.8 eV |
| Dipole Moment (μ) | Measure of the net molecular polarity. | 3.5 D |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 1.9 eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the electronic Schrödinger equation, without using experimental data for parameterization. rub.de These methods are generally more computationally demanding but can offer higher accuracy than DFT for certain properties. researchgate.net They are used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and reaction energies. kallipos.gr
While specific ab initio studies on this compound were not identified, these methods are frequently applied to complex chemical processes. nih.gov For example, ab initio molecular dynamics can be used to study chemical reactions and solvent effects in aqueous solutions, as demonstrated in studies of other organic acids. unige.chrsc.org Such a study on this compound could reveal detailed information about its behavior in different environments, including proton transfer mechanisms and the stabilizing effects of intramolecular hydrogen bonds. rsc.orgmdpi.com
Density Functional Theory (DFT) for Electronic Structure and Energetics
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). wikipedia.org This method is a cornerstone of structure-based drug design, helping to predict binding affinity and understand the interactions that stabilize the ligand-protein complex. wikipedia.orgresearchgate.net
The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level. wikipedia.org The process involves placing the ligand into the binding site of the protein and evaluating the resulting poses using a scoring function, which estimates the binding free energy (ΔG). wikipedia.orgresearchgate.net A more negative binding energy value typically indicates a stronger and more stable interaction. researchgate.net The interactions identified can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comresearchgate.net
Although no specific molecular docking studies featuring this compound were found, results for other small molecules illustrate the process. For example, in a study of potential anti-inflammatory agents, molecular docking revealed that the most effective compounds had the highest binding affinities to the protein BSA, with binding energies more negative than the reference drug, aspirin. researchgate.net Similarly, in the search for antimalarial drugs, docking was used to screen thousands of compounds against the P. falciparum hexose (B10828440) transporter 1 (PfHT1) protein, identifying key amino acid residues involved in the binding. nih.gov A hypothetical docking study of this compound against a target protein would yield similar insights into its potential biological activity.
Table 2: Representative Molecular Docking Results This table illustrates the type of data generated from a molecular docking study, using values seen in studies of other small molecule-protein interactions. researchgate.netresearchgate.net
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| This compound (Hypothetical) | Protein X | -7.5 | TYR 150, SER 210, LEU 288 |
| Reference Inhibitor | Protein X | -8.2 | TYR 150, SER 210, ARG 292 |
| Aspirin (Reference) | BSA | -4.6 | - |
Note: The values for this compound are hypothetical examples to illustrate typical docking data.
Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. These different arrangements are known as conformers or conformational isomers. organicchemistrytutor.com The conformation of a ligand is a critical factor in molecular docking because its 3D shape must be complementary to the protein's binding site for a stable interaction to occur. wikipedia.org
During a docking simulation, the flexibility of the ligand is often explored to find the lowest energy conformation within the protein's active site. wikipedia.org The analysis considers energetically unfavorable interactions, such as steric hindrance, and favorable ones, like hydrogen bonds. organicchemistrytutor.comwikipedia.org For a molecule like this compound, conformational analysis would focus on the rotation around the bond connecting the carboxylic acid group to the pyridine (B92270) ring. The orientation of the carboxyl group relative to the nitrogen atom and the iodine substituent would significantly influence its ability to form key interactions with protein residues. In cyclohexane (B81311) systems, for example, substituents prefer an equatorial position to avoid destabilizing steric interactions, a principle quantified by A-values. wikipedia.orgmaricopa.edu A similar energetic evaluation of conformers is essential for predicting the binding mode of this compound.
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, complementing the more static picture offered by molecular docking. nih.gov
MD simulations are invaluable for studying how a ligand-protein complex behaves in a realistic environment, such as in water. mdpi.commdpi.com For example, after a docking pose is predicted, an MD simulation can be run for tens or hundreds of nanoseconds to assess the stability of the complex. nih.gov These simulations can confirm whether the ligand remains stably bound in the active site or if it dissociates. nih.govnih.gov They also provide detailed information on the flexibility of the protein, the movement of surrounding solvent molecules, and the persistence of intermolecular interactions like hydrogen bonds over time. researchgate.net
While no specific MD simulations for this compound are available in the reviewed literature, this technique could be applied to verify docking predictions, refine the understanding of its binding mode, and calculate binding free energies with higher accuracy through methods like MM/GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation). nih.gov
Conformational Flexibility and Tautomerism
The structure of this compound allows for both conformational flexibility and the potential for tautomerism, which are key determinants of its chemical behavior and biological interactions.
Conformational Flexibility: The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the carboxylic acid group (-COOH) to the pyridine ring. The orientation of the carboxyl group relative to the ring and its substituents (the iodine atom and the ring nitrogen) can vary. These different spatial arrangements, or conformers, can have different energy levels. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of this rotation and identify the most stable (lowest energy) conformers. The stability of a given conformer is influenced by intramolecular interactions, such as potential hydrogen bonding between the carboxylic hydrogen and the pyridine nitrogen, and steric hindrance involving the bulky iodine atom.
Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several tautomeric forms are theoretically possible. In addition to the standard carboxylic acid form, it can exist in a zwitterionic form where the proton from the carboxylic acid migrates to the pyridine nitrogen. The relative stability and population of these tautomers in different environments are crucial for understanding the molecule's properties. The size and nature of the π-system play a significant role in the proportion of different enol forms. nih.gov Computational studies can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under specific conditions. nih.gov
A detailed analysis of different tautomers and the molecular orbitals involved in electronic transitions can be achieved through computational simulations. nih.gov
Solvent Effects on Molecular Behavior
The surrounding environment, particularly the solvent, can dramatically influence a molecule's properties and behavior. nih.gov For this compound, with its polar functional groups (carboxylic acid and pyridine nitrogen), solvent effects are particularly significant.
Computational models are essential for understanding these complex interactions. These models range from implicit continuum models, such as the Polarizable Continuum Model (PCM) researchgate.netufjf.br, which treats the solvent as a uniform dielectric medium, to explicit models that consider individual solvent molecules. frontiersin.org
Influence on Conformation and Tautomerism: The choice of solvent can alter the conformational equilibrium. frontiersin.org Polar solvents can stabilize more polar conformers or tautomers through dipole-dipole interactions and hydrogen bonding. For instance, a polar protic solvent like water or ethanol (B145695) could stabilize the zwitterionic tautomer of this compound by solvating both the carboxylate and the protonated pyridine ring. Theoretical calculations can simulate these interactions to predict the most stable form in a given solvent. researchgate.net
Influence on Spectroscopic and Chemical Properties: Solvents can cause shifts in spectroscopic signals, such as in UV-Vis and NMR spectra. researchgate.netufjf.br These shifts, known as solvatochromism, are due to differential solvation of the ground and excited electronic states. The polarity of the solvent has a strong effect on the time-dependent spectroscopic properties. ufjf.br By calculating these properties in a simulated solvent environment, researchers can better interpret experimental data. Solvent interactions also affect chemical reactivity by stabilizing or destabilizing reactants, transition states, and products, thereby influencing reaction rates and pathways. nih.gov
The table below illustrates how key molecular properties of a compound like this compound could be affected by different solvent environments, as predicted by computational methods.
| Property | Gas Phase (Vacuum) | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |
| Predominant Tautomer | Carboxylic Acid Form | Carboxylic Acid Form | Potential increase in Zwitterionic Form | Significant population of Zwitterionic Form |
| Conformational Preference | Governed by intramolecular forces | Minimal change from gas phase | Stabilization of more polar conformers | Strong stabilization of polar conformers |
| Solubility | N/A | Low | Moderate to High | High (especially if zwitterionic) |
| Calculated Dipole Moment | Base Value | Slightly Increased | Significantly Increased | Highly Increased |
This table is illustrative, based on general chemical principles. Specific computational studies on this compound are required for precise data.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. mdpi.com These mathematical models are invaluable in agrochemistry and drug discovery for predicting the activity of new compounds and optimizing lead structures. sddn.esresearchgate.net
Prediction of Biological Activities Based on Molecular Descriptors
A QSAR model is built by correlating the biological activity of a set of molecules (the training set) with their calculated physicochemical properties, known as molecular descriptors. nih.gov
For a hypothetical QSAR study on this compound and its analogues, the first step would be to gather a dataset of related picolinate (B1231196) compounds with experimentally measured biological activity (e.g., herbicidal IC₅₀ values). The next step involves calculating a wide range of molecular descriptors for each compound. These can be classified as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Based on the 2D structure, including topological indices, molecular connectivity, and counts of specific structural fragments. researchgate.net
3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular volume, surface area, and fields used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov
A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is then used to generate an equation that links a selection of these descriptors to the biological activity. researchgate.net A robust QSAR model must be statistically significant and have good predictive power, which is assessed through internal and external validation procedures. mdpi.comnih.gov Once validated, this model can be used to predict the biological activity of novel, untested compounds based solely on their structure. sddn.esnih.gov
The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound analogues.
| Compound | Molecular Weight ( g/mol ) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) |
| This compound | 262.99 | 1.85 | 3.5 | 5.2 |
| Analogue A (3-Chloro) | 157.56 | 1.20 | 3.1 | 4.8 |
| Analogue B (3-Bromo) | 201.99 | 1.55 | 3.3 | 5.0 |
| Analogue C (3-Iodo, 5-Methyl) | 277.02 | 2.25 | 3.6 | 5.5 |
Note: The values in this table are hypothetical and for illustrative purposes only. A real QSAR study would involve a much larger set of descriptors and compounds.
Design of Novel Analogues Through QSAR
The primary application of a predictive QSAR model is to guide the rational design of new molecules with enhanced activity. mdpi.com 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful for this purpose. nih.gov These methods generate contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for biological activity. nih.govmdpi.com
Steric Maps: Show regions where bulky groups increase (green contours) or decrease (yellow contours) activity.
Electrostatic Maps: Indicate where positive charge (blue contours) or negative charge (red contours) is beneficial.
Hydrophobic and Hydrogen-Bonding Maps (in CoMSIA): Highlight areas where hydrophobic, hydrogen-bond donor, or hydrogen-bond acceptor groups are preferred.
By interpreting these maps, a medicinal or agricultural chemist can strategically modify the parent structure of this compound. For example, if a CoMFA map showed a green contour near the 5-position of the pyridine ring, it would suggest that adding a bulky substituent there could enhance activity. If a blue contour appeared near the iodine atom, it would imply that a more electropositive group at that position might be favorable.
This process allows for the in silico design and screening of numerous potential analogues, prioritizing the most promising candidates for synthesis and experimental testing, which significantly saves time and resources. nih.gov
The table below demonstrates how QSAR insights could guide the design of new analogues from this compound.
| Parent Compound | QSAR Model Insight | Designed Analogue | Rationale for Design | Predicted Activity (pIC₅₀) |
| This compound | Steric map shows favorable bulk at C5. | 5-tert-Butyl-3-iodopicolinic acid | Addition of a bulky group in the favorable steric region. | 6.1 |
| This compound | Electrostatic map shows favorable negative charge at C4. | 4-Nitro-3-iodopicolinic acid | Addition of an electron-withdrawing nitro group to increase negative potential. | 5.9 |
| This compound | Hydrophobic map shows favorable hydrophobicity at C6. | 6-Phenyl-3-iodopicolinic acid | Introduction of a hydrophobic phenyl group in the desired region. | 6.3 |
Note: The structures and predicted activities are hypothetical, designed to illustrate the principles of QSAR-based design.
Biological and Pharmacological Research Applications of 3 Iodopicolinic Acid and Its Derivatives
Medicinal Chemistry and Drug Design
The structural framework of 3-iodopicolinic acid serves as a valuable starting point in medicinal chemistry for the development of new therapeutic agents. researchgate.netresearchgate.netslideshare.net Its unique chemical properties allow for the synthesis of a diverse range of derivatives with potential biological activities. researchgate.netresearchgate.netslideshare.net
Picolinic acid and its derivatives have been identified as promising candidates for the development of enzyme inhibitors. dovepress.comnih.gov The pyridine (B92270) carboxylic acid core is a feature found in numerous drugs targeting a variety of enzymes. dovepress.com Research has focused on designing derivatives that can selectively bind to and inhibit the activity of specific enzymes implicated in disease processes. For instance, derivatives of the related dipicolinic acid have been synthesized and shown to inhibit New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria. nih.gov
Enzyme inhibitors are crucial in modern medicine, with a significant percentage of currently approved drugs acting through this mechanism. nih.gov The development of novel enzyme inhibitors from scaffolds like this compound is an active area of research. slideshare.netdovepress.com The process often involves creating libraries of compounds and screening them for inhibitory activity against target enzymes. nih.govwhiterose.ac.uk The effectiveness of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. dovepress.comnih.gov
Table 1: Examples of Enzyme Classes Targeted by Pyridine Carboxylic Acid Derivatives
| Enzyme Class | Therapeutic Area | Reference |
| Metallo-β-lactamases | Infectious Diseases | nih.gov |
| Xanthine Oxidase | Gout, Hyperuricemia | dovepress.com |
| Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative Diseases, Diabetes | dovepress.com |
| 3-Hydroxyanthranilate-3,4-dioxygenase (3HAO) | Neurodegenerative Disorders | dovepress.com |
| Fatty Acid-Binding Proteins (FABPs) | Metabolic Syndrome, Diabetes | dovepress.com |
| KDM5B Histone Demethylase | Cancer | dovepress.com |
| Cholinesterases | Alzheimer's Disease | nih.gov |
| Monoamine Oxidases | Parkinson's Disease, Depression | nih.gov |
The this compound structure is considered a "privileged scaffold" in drug discovery. whiterose.ac.ukresearchgate.net This means that its chemical framework is versatile and can be modified to create a wide array of molecules with different biological activities. researchgate.netslideshare.net Researchers utilize this scaffold to synthesize new compounds and explore their potential therapeutic applications. researchgate.netwhiterose.ac.uk For example, this compound has been used in the synthesis of aza-analogs of narciclasine, a natural product with anticancer properties. researchgate.net The goal of such research is to create derivatives with improved efficacy and reduced toxicity compared to the parent compound. researchgate.net
The concept of a scaffold is central to modern drug design, providing a template for the systematic development of new drugs. nih.govfrontiersin.org By making specific chemical modifications to the scaffold, chemists can fine-tune the pharmacological properties of the resulting molecules. researchgate.netwhiterose.ac.uk
Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of a drug. ewadirect.commdpi.com A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the target site. ewadirect.comfrontiersin.org This approach can enhance drug delivery, increase bioavailability, and reduce off-target side effects. ewadirect.commdpi.com While direct evidence for prodrug strategies specifically involving this compound is limited in the provided search results, the general principles of prodrug design are relevant to the development of derivatives from this scaffold. ewadirect.comfrontiersin.orglookchem.com For instance, esterification or amidation of the carboxylic acid group of this compound could be explored to create prodrugs with altered solubility and permeability. ewadirect.com
Enzyme-activated prodrug therapy is a particularly promising approach where a prodrug is converted to its active form by an enzyme that is overexpressed in the target tissue, such as a tumor. ewadirect.commdpi.com This strategy enhances the selectivity of the drug, concentrating its therapeutic effect where it is most needed. ewadirect.com
Exploration as Scaffold for Bioactive Compounds
Anticancer Activity Investigations
Derivatives of picolinic acid have demonstrated notable antitumor effects in various studies. pensoft.net The presence of the picolinic acid moiety in a molecule can contribute to its anticancer properties. pensoft.netnih.gov
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. pensoft.netrsc.org Cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a compound required to kill 50% of the cells in a culture (IC50 value). pensoft.netmdpi.com For example, a novel derivative of picolinic acid, designated as compound 5, exhibited selective cytotoxicity against A549 human non-small cell lung cancer cells with an IC50 of 99.93 µM, while showing no significant toxicity towards MCF-7 breast cancer cells or normal cells. pensoft.net In another study, rhenium(I) tricarbonyl complexes incorporating picolinic acid derivatives were synthesized and tested for their anticancer activity. nih.gov One of these complexes, fac-[Re(Pico)(CO)3(H2O)], showed cytotoxicity against HeLa (cervical carcinoma) and A549 (lung cancer) cells, with LC50 values of 15.8 µg/mL and 20.9 µg/mL, respectively. nih.gov
Table 2: Cytotoxicity of Picolinic Acid Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / LC50 | Reference |
| Compound 5 (Picolinic acid derivative) | A549 (Lung Cancer) | MTT | 99.93 µM | pensoft.net |
| fac-[Re(Pico)(CO)3(H2O)] | HeLa (Cervical Carcinoma) | Not Specified | 15.8 µg/mL | nih.gov |
| fac-[Re(Pico)(CO)3(H2O)] | A549 (Lung Cancer) | Not Specified | 20.9 µg/mL | nih.gov |
Research into the anticancer mechanisms of picolinic acid derivatives has pointed towards the induction of apoptosis (programmed cell death) and endoplasmic reticulum (ER) stress. pensoft.netnih.govmdpi.com The endoplasmic reticulum is an organelle responsible for protein folding, and disruptions in its function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. dovepress.comfortunejournals.com Severe or prolonged ER stress can trigger apoptotic pathways, leading to cell death. nih.govfortunejournals.com
One study found that a picolinic acid derivative (compound 5) induced apoptosis in A549 lung cancer cells. pensoft.net This was evidenced by nuclear fragmentation observed with DAPI staining and the activation of caspases 3, 4, and 9, which are key executioner proteins in the apoptotic cascade. pensoft.net Furthermore, this compound was found to enhance the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a hallmark of the ER stress response. pensoft.netdovepress.com This suggests that the anticancer activity of this derivative is mediated, at least in part, by the induction of ER stress-mediated apoptosis. pensoft.net
The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress. dovepress.comfortunejournals.com The three main sensors of the UPR are IRE1α, PERK, and ATF6. dovepress.comfortunejournals.com Activation of these sensors can lead to either cell survival or apoptosis, depending on the severity and duration of the stress. nih.govfortunejournals.com The activation of the PERK pathway leads to the phosphorylation of eIF2α, which in turn can upregulate the expression of pro-apoptotic factors. nih.govdovepress.com
Cytotoxicity in Cancer Cell Lines
Anti-Inflammatory Potential
There is currently no available scientific literature detailing the anti-inflammatory potential of this compound or its derivatives. Research into its effects on inflammatory processes has not been reported in the reviewed scientific databases.
No studies were found that investigate the modulation of inflammatory pathways by this compound or its derivatives. Consequently, there is no information on its potential mechanisms of action, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., COX-2, iNOS), or transcription factors (e.g., NF-κB). mdpi.comgoogle.com
Due to the absence of research on the anti-inflammatory activity of this compound and its derivatives, no structure-activity relationship (SAR) studies have been published. Therefore, there is no data available to correlate specific structural features of these compounds with any potential anti-inflammatory effects.
Modulation of Inflammatory Pathways
Metal Chelation and Metallopharmaceutical Development
Picolinic acid and its derivatives, including this compound, are recognized for their significant metal-chelating properties. nih.govwikipedia.org Picolinic acid acts as a bidentate chelating agent, forming stable complexes with a variety of metal ions through its pyridine nitrogen and the oxygen atom of its carboxyl group. wikipedia.orgajol.info This chelating ability is the foundation for its application in metallopharmaceutical development, where these molecules are used to create complexes that can introduce bioactive metals into biological systems or modulate the activity of endogenous metals. nih.gov The formation of charge-neutral and thus lipophilic complexes is a key characteristic that can facilitate the transport of metal ions across cellular membranes. ncats.io
The interaction of picolinic acid derivatives with essential metal ions like zinc (Zn), copper (Cu), and vanadium (V) has been a subject of extensive research. These interactions lead to the formation of coordination complexes with distinct geometries and properties.
Vanadium (V): this compound forms complexes with vanadyl (VO²⁺), the oxidized form of vanadium. udel.edu Studies on related picolinic and dipicolinic acid complexes show that vanadium can exist in multiple oxidation states (III, IV, V) within these complexes. researchgate.netresearchgate.net Vanadium(III) has been shown to form several complex species with picolinic acid in aqueous solutions, including [VL]²⁺, [V(OH)L]⁺, [VL₂]⁺, [VL₃], and a dimeric form [V₂OL₄]. researchgate.net Vanadium(V) complexes with dipicolinate are noted to be more stable at acidic pH values. researchgate.net
Copper (Cu): Picolinic acid forms a six-coordinated complex with Copper(II), [Cu(pic)₂]·2H₂O, where the Cu(II) ion is bound to two nitrogen atoms from the pyridine rings and four oxygen atoms from the carboxyl groups, resulting in an elongated octahedral geometry. ijcce.ac.ir The interaction between the carboxylate groups and Cu(II) can form one-dimensional chain structures. ijcce.ac.ir
Zinc (Zn): Zinc(II) forms complexes with picolinic acid derivatives. wikipedia.orgncats.io In related systems, Zn(II) has been shown to form mixed ligand complexes with amino acids like cysteine and histidine, resulting in a tetrahedral geometry. ias.ac.in The coordination often involves nitrogen and sulfur or oxygen atoms, mimicking the binding sites found in zinc-finger proteins and other zinc-containing enzymes. ias.ac.in
Below is a table summarizing the characteristics of metal complexes formed with picolinic acid and its derivatives.
| Metal Ion | Ligand | Complex/Species Formed | Coordination Geometry | Reference |
| Vanadium(III) | Picolinic acid | [VL]²⁺, [V(OH)L]⁺, [VL₂]⁺, [VL₃], [V₂OL₄] | - | researchgate.net |
| Vanadium(V) | Dipicolinic acid | Dioxovanadium(V) dipicolinate | - | researchgate.net |
| Copper(II) | Picolinic acid | [Cu(pic)₂]·2H₂O | Elongated Octahedral | ijcce.ac.ir |
| Zinc(II) | Picolinic acid | Zn(picolinate)₂(H₂O)₂ | - | wikipedia.org |
| Zinc(II) | Cysteine & Histidine methyl esters | [Zn(Cysme)(Hisme)]⁺ | Tetrahedral | ias.ac.in |
The chelation of metal ions by ligands like this compound profoundly influences their bioavailability and metabolism. frontiersin.orgfrontiersin.org Bioavailability is largely driven by complexation, which can reduce the activity of the free metal ion, and competition with other molecules for biological binding sites. frontiersin.orgfrontiersin.org
The formation of metal complexes with picolinic acid derivatives can enhance the absorption of essential trace metals. ncats.io For instance, zinc dipicolinate supplements are recognized as an effective method for introducing zinc into the body. ncats.io This is often attributed to the formation of neutral, lipophilic complexes that can more easily traverse biological membranes. ncats.io However, this chelation can also have an inhibitory effect. Picolinic acid has been shown to inhibit iron uptake in cell cultures, which in turn leads to a decrease in cellular ferritin levels and an increase in the expression of transferrin receptors. nih.gov
Metal chelators can also play a role in mitigating metal-induced toxicity by binding to excess metal ions and facilitating their excretion. nih.gov The stability of these chelates varies depending on the specific metal ion and ligand involved. mdpi.com The process can alter cellular metabolism; studies on various metal ions have shown they can disrupt DNA synthesis, protein synthesis, and enzyme activity, and the rate of this disruption is linked to the rate of ion uptake by the cells. umich.edu The ability of a chelator to modify metal ion uptake can therefore directly impact these metabolic processes.
Factors influencing metal bioavailability include:
Complexation: Reduces the free metal ion activity, which is a key determinant of its reactivity. frontiersin.org
pH: Affects the speciation of metals in solution and competition for binding sites. At lower pH, competition from protons can decrease metal uptake. frontiersin.orgmdpi.com
Competition: Other ions can compete for the same biological transporters, affecting the uptake of a specific metal. frontiersin.org
Vanadium compounds, particularly complexes with organic ligands like this compound, have been investigated for their insulin-mimetic or insulin-enhancing properties. udel.eduu-szeged.huillinois.edu These complexes have the potential to lower blood glucose levels, making them of interest in diabetes research. illinois.edu
Research has shown that vanadyl complexes with iodopicolinic acid, as well as methylpicolinic acid, demonstrate antidiabetic effects in animal models. udel.edu The effectiveness of these compounds is often greater and their toxicity lower compared to simple inorganic vanadium salts like vanadyl sulfate. illinois.edu The ligand itself, such as the picolinate (B1231196) derivative, plays a crucial role in the activity of the complex. researchgate.net
The proposed mechanism for the insulin-mimetic action of vanadium complexes involves the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. illinois.eduu-szeged.hu By inhibiting these enzymes, the insulin (B600854) receptor remains in its phosphorylated, active state, which promotes glucose uptake into cells and lowers blood glucose levels. illinois.edu Both Vanadium(IV) and Vanadium(V) states are believed to be active; V(V) can inhibit PTPs, while V(IV) may activate glucose transporters. illinois.edu
Studies comparing different vanadium complexes have revealed that the oxidation state of the vanadium and the nature of the ligand significantly influence the insulinomimetic activity. researchgate.net For example, in a study with dipicolinic acid, the vanadium(V) complex was found to be the most active in decreasing blood glucose levels. researchgate.net However, research on chloro-substituted dipicolinate vanadium complexes showed that a simple linear correlation between oxidation state and efficacy does not always hold, suggesting complex modes of action. researchgate.net
The table below summarizes findings on the insulin-mimetic activity of various vanadyl-picolinate derivative complexes.
| Vanadium Complex | Finding | Animal Model | Reference |
| Vanadyl Iodopicolinic Acid | Possesses antidiabetic properties. | Zucker diabetic fatty rats | udel.edu |
| Vanadyl Methylpicolinic Acid | Possesses antidiabetic properties. | Zucker diabetic fatty rats | udel.edu |
| Vanadium(V) Dipicolinate | Found to be the most active among V(III), V(IV), and V(V) dipicolinate complexes in lowering blood glucose. | - | researchgate.net |
| Chloro-substituted Dipicolinate Vanadium | Efficacy in lowering diabetic hyperglycemia varied with the oxidation state, but not in a linear fashion. | Streptozotocin-induced diabetic Wistar rats | researchgate.net |
| Vanadyl Picolyl-tryptophan | Showed insulin-mimetic action by inhibiting lipolysis. | Rat adipocytes (in vitro) | u-szeged.hu |
Influence on Metal Ion Bioavailability and Metabolism
Neuroprotective and Immunological Effects (General Picolinic Acid Context)
Picolinic acid, an endogenous metabolite of the amino acid L-tryptophan, is reported to have a wide array of biological effects, including neuroprotective and immunological actions. nih.govncats.io It is synthesized via the kynurenine (B1673888) pathway, which is also responsible for producing both neurotoxic and neuroprotective metabolites. nih.govresearchgate.net
Neuroprotective Effects: Picolinic acid has demonstrated significant neuroprotective properties. researchgate.netresearchgate.net It has been shown to protect neurons from the neurotoxic effects of quinolinic acid, another metabolite in the kynurenine pathway that can promote excitotoxicity. queensu.caconfex.com Studies have found that picolinic acid can attenuate quinolinic acid-induced neurotoxicity in various brain regions without appearing to be neurotoxic itself. queensu.ca This suggests that a balance between the neurotoxic and neuroprotective metabolites of the kynurenine pathway may be crucial for normal neuronal function. queensu.ca Picolinic acid is also described as having antioxidant activity. nih.gov
Immunological Effects: The immunological activities of picolinic acid are also well-documented. nih.gov It can act as a potent modulator of the immune system, particularly by enhancing macrophage functions. nih.govoup.com Research indicates that picolinic acid works synergistically with interferon-gamma (IFN-γ) to activate macrophages, functioning as a "second signal" in their activation process. oup.com This activation enhances the expression of genes like nitric oxide synthase, which is involved in the antimicrobial and tumoricidal activities of macrophages. nih.gov Furthermore, recent studies have highlighted the broad-spectrum antiviral properties of picolinic acid against enveloped viruses, such as SARS-CoV-2 and Influenza A, by disrupting the viral envelope and enhancing the host immune response. indiabioscience.org
Advanced Applications and Future Research Directions
Catalysis and Material Science Applications
The application of 3-iodopicolinic acid and its derivatives in catalysis and material science is a growing area of interest. The iodine substituent is particularly useful in cross-coupling reactions, such as the Suzuki–Miyaura coupling with arylboronic acids under palladium catalysis. vulcanchem.com This reactivity allows for the synthesis of more complex molecules, which can serve as ligands for catalysts or as building blocks for functional materials.
In materials science, this compound can be incorporated into metal-organic frameworks (MOFs). vulcanchem.comambeed.com MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The iodine atom in this compound can facilitate coordination with transition metals like copper and palladium, influencing the structure and properties of the resulting MOF. vulcanchem.com These materials have potential applications in gas storage, separation, and catalysis. researchgate.net The unique chemical properties of picolinic acid derivatives may also be harnessed in the development of novel materials with specific functionalities. smolecule.com
Sensing and Diagnostic Probes
Derivatives of picolinic acid have been investigated for their potential use as chemical sensors and diagnostic probes. For instance, lanthanide-functionalized hybrid nanomaterials incorporating picolinic acid have been developed. These materials can exhibit luminescence that is sensitive to the presence of specific metal ions, such as Fe³⁺, Co²⁺, and Cu²⁺, as well as changes in pH. rsc.org This suggests that derivatives of this compound could be designed to create selective and sensitive probes for various analytes. The development of such sensors is crucial for applications in environmental monitoring and medical diagnostics.
Further Elucidation of Biological Mechanisms
While the direct biological mechanisms of this compound are not extensively detailed, research into its derivatives and related compounds provides insights into potential areas of investigation. Picolinic acid derivatives have been studied for their roles in neurological disorders and metabolic diseases due to their ability to modulate certain biochemical pathways. smolecule.com Interaction studies often focus on the binding affinity of these compounds with biological targets like enzymes and receptors to understand their mechanism of action. smolecule.com
For example, derivatives of other carboxylic acids have been shown to inhibit various enzymes. dovepress.comnih.govmdpi.com Some picolinic acid derivatives have been investigated as inhibitors of enzymes like 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which is implicated in neurodegenerative diseases. dovepress.com Further research could explore the potential of this compound derivatives as inhibitors of specific enzymes involved in disease pathways. Understanding the functional roles of amino acid residues in enzyme catalysis can aid in the rational design of such inhibitors. nih.gov
Development of Novel Synthetic Routes
The development of efficient and sustainable methods for synthesizing this compound and its derivatives is crucial for facilitating further research and application. Current synthetic methods can involve multiple steps, including direct halogenation or electrophilic aromatic substitution. smolecule.com Researchers are continually seeking to develop novel synthetic methodologies that are more efficient, scalable, and environmentally friendly. nih.govliverpool.ac.uk
One approach is the use of greener synthesis methods, which aim to reduce waste and the use of hazardous materials. jetir.orgnih.govresearchgate.net This can involve solvent-free reactions, the use of safer reagents, and the application of catalytic processes. nih.govias.ac.in For instance, dimethylformamide has been shown to have a catalytic effect in the chlorination of picolinic acid, a step that can be part of a larger synthetic route. tandfonline.com The development of sustainable production routes for active pharmaceutical ingredients from related benzoic acid derivatives is also an area of active research. rsc.org
Therapeutic Potential in Emerging Disease Areas
Derivatives of this compound are being explored for their therapeutic potential in a variety of diseases. The core picolinic acid structure is found in compounds with known biological activity, and modifications, such as the addition of an iodine atom, can significantly alter these properties. smolecule.com
Anticancer: Derivatives of various heterocyclic compounds, including those related to picolinic acid, have shown antitumor activity in different cancer cell lines. mdpi.comcymitquimica.comnih.govnih.govdovepress.com The therapeutic potential of these compounds often lies in their ability to inhibit cancer cell proliferation, promote apoptosis, and block angiogenesis. nih.govnih.gov For example, derivatives of other natural acids have been shown to modulate signaling pathways such as PI3K/Akt and NF-κB, which are crucial in cancer development. nih.govmdpi.com
Neurodegenerative Diseases: Picolinic acid derivatives have been studied for their potential roles in neurological disorders. smolecule.com This is often linked to their ability to inhibit enzymes involved in neuroinflammation or neurotransmitter metabolism. dovepress.com
Infectious Diseases: Derivatives of lincomycin, which can be synthesized using intermediates related to picolinic acid, have shown antibacterial activity against various pathogens. google.com Furthermore, derivatives of other natural acids have demonstrated activity against viruses and bacteria, suggesting that this compound could serve as a scaffold for the development of new anti-infective agents. mdpi.commdpi.comumlub.pl
The following table summarizes some of the therapeutic areas where derivatives of this compound and related compounds are being investigated:
| Disease Area | Potential Mechanism of Action | Reference |
| Cancer | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis | mdpi.comcymitquimica.comnih.govnih.govdovepress.comnih.gov |
| Neurodegenerative Diseases | Enzyme inhibition, modulation of neurological pathways | smolecule.comdovepress.com |
| Infectious Diseases | Antibacterial and antiviral activity | google.commdpi.commdpi.comumlub.pl |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Iodopicolinic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves iodination of picolinic acid derivatives. For example, generating the dianion of picolinic acid followed by electrophilic quenching with iodine yields this compound . Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical. A common challenge is steric hindrance from the iodine substituent, which may necessitate prolonged reaction times or elevated temperatures. Characterization via and LC-MS is essential to confirm purity and structural integrity.
Q. How is this compound characterized analytically, and what are the key spectral markers?
- Methodology : Analytical techniques include , , and mass spectrometry. The iodine atom induces distinct deshielding effects in NMR spectra, particularly in the pyridine ring protons. For example, the C-3 iodinated position shows upfield shifts compared to non-halogenated analogs. High-resolution mass spectrometry (HRMS) confirms molecular weight with precision (±0.001 Da). Purity is validated via HPLC with UV detection at 254 nm .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The compound serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s susceptibility to metal-catalyzed substitution. It is also used in synthesizing bioactive molecules, such as conduramine derivatives, where its steric bulk influences regioselectivity during amide coupling . Researchers should reference protocols for handling air-sensitive reagents (e.g., Pd catalysts) and inert atmosphere techniques.
Advanced Research Questions
Q. How can researchers optimize amide coupling reactions involving this compound to mitigate steric hindrance?
- Methodology : Steric hindrance from the iodine atom often reduces coupling efficiency. Strategies include:
- Using activating agents like HBTU or DIPEA in dry DMF to enhance reactivity .
- Pre-forming carboxylate salts (e.g., lithium carboxylates) to improve electrophilicity.
- Experimental design via factorial analysis (e.g., varying equivalents of coupling reagents or reaction time) to identify optimal conditions .
- Data Analysis : Yield improvements from 45% to 65% have been reported by adjusting stoichiometry and reaction duration .
Q. What contradictions exist in the literature regarding the reactivity of this compound, and how can they be resolved?
- Methodology : Discrepancies in reported yields may arise from differences in reagent purity, solvent drying methods, or catalysis systems. To address this:
- Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, glovebox use).
- Conduct sensitivity analyses to identify critical variables (e.g., temperature fluctuations, catalyst loading).
- Cross-reference with alternative synthetic routes, such as reduction of this compound to pyridinylmethanol derivatives using diisobutylaluminum hydride (DIBAL-H) .
Q. What advanced analytical techniques are recommended for studying degradation products of this compound under varying pH conditions?
- Methodology :
- Use LC-MS/MS with electrospray ionization (ESI) to detect and quantify degradation intermediates.
- Perform stability studies at pH 2–12, monitoring via UV-Vis spectroscopy and kinetic modeling (e.g., pseudo-first-order decay constants).
- Isotopic labeling (e.g., ) can track bond cleavage pathways.
Experimental Design & Data Analysis
Q. How to design a factorial experiment for optimizing the synthesis of this compound derivatives?
- Methodology :
- Define factors (e.g., temperature, catalyst type, iodine source) and levels using a central composite design (CCD).
- Use response surface methodology (RSM) to model yield or purity as dependent variables.
- Validate predictions with confirmatory runs and statistical tools (e.g., ANOVA with p < 0.05 significance) .
Q. What statistical approaches are suitable for resolving contradictory data in reaction yield studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
